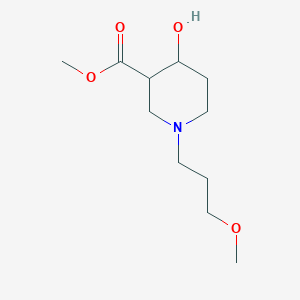

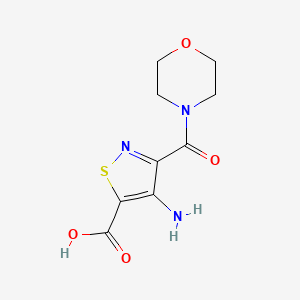

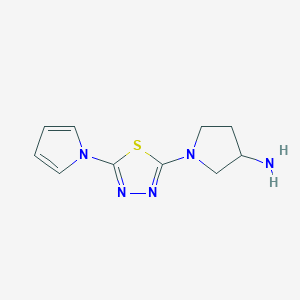

![molecular formula C11H20N2O B1478663 1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine CAS No. 2098009-19-7](/img/structure/B1478663.png)

1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine

Overview

Description

1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine is a chemical compound with the molecular formula C11H20N2O. It is a derivative of oxazepine, a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and with an oxygen replacing a carbon at another position .

Synthesis Analysis

The synthesis of 1,4-oxazepine derivatives, including 1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine, can be achieved through various methods. One such method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . Another method involves a copper-catalyzed reaction . These methods serve as a guide to chemists in developing oxazepine derivatives .Molecular Structure Analysis

The molecular structure of 1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine is characterized by its molecular formula C11H20N2O. Further analysis of its molecular structure would require more specific data or computational modeling.Chemical Reactions Analysis

The chemical reactions involving 1,4-oxazepine derivatives have been studied extensively. For instance, substituted 2-aminophenols can react with alkynones to form a series of benzo [b] [1,4]oxazepine derivatives . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Scientific Research Applications

Innovative Synthesis Approaches

Researchers have developed various methods for synthesizing oxazepine derivatives, highlighting their potential in creating novel compounds with diverse applications. For instance, the synthesis of tetrahydro-1,3-oxazepines involves regioselective intramolecular amination of cyclopropylmethyl cation, showing the efficiency and selectivity of this process in generating structurally complex molecules (Skvorcova, Grigorjeva, & Jirgensons, 2015). Additionally, gold(I)-catalyzed reactions have been employed to synthesize pyrrolo[3,4-d][1,2]oxazepines, showcasing a modular approach to accessing highly substituted derivatives through 1,3-dipolar cycloaddition reactions (Yanqing Zhang & Junliang Zhang, 2012).

Chemical Transformations and Derivatives

The creation of 1,4-oxazepine derivatives through innovative chemical transformations reveals the adaptability of these frameworks for synthesizing new chemical entities. Techniques such as ring-closing metathesis (RCM) and ring-closing enyne metathesis (RCEYM) have facilitated the generation of functionalized oxazepine frameworks, demonstrating the synthetic utility of these methods in preparing compounds with potential biological activity (Sridharan, Maiti, & Menéndez, 2009).

Potential Biological Activities

Some oxazepine derivatives have been screened for their anticancer activity, particularly as telomerase inhibitors, indicating the relevance of these compounds in medicinal chemistry and drug discovery. Compounds derived from the oxazepine framework have shown inhibitory activity against telomerase in cancer cells, suggesting their potential as therapeutic agents (Xinhua Liu et al., 2013). This highlights the promise of oxazepine derivatives in the development of new treatments for cancer.

properties

IUPAC Name |

1-cyclopropyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-2-10(1)13-5-6-14-8-9-7-12-4-3-11(9)13/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVBINLXGAPQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCOCC3C2CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

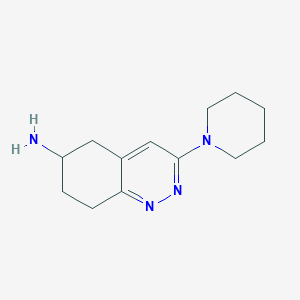

![7-Phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478595.png)

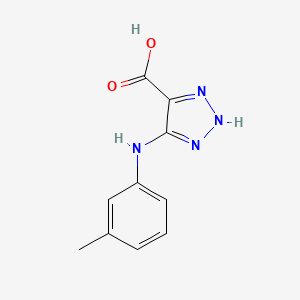

![1-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478597.png)

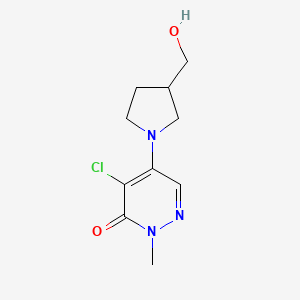

![5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478598.png)

![6-(2-Methoxyethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478599.png)